1-(2,2-dimethoxyethyl)-1H-pyrazole

Medicinal Chemistry Organic Synthesis Procurement

1-(2,2-Dimethoxyethyl)-1H-pyrazole (CAS 876164-61-3) is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring bearing a 2,2-dimethoxyethyl substituent at the N1 position. This substituent functions as a dimethyl acetal protecting group, masking a latent aldehyde equivalent.

Molecular Formula C7H12N2O2
Molecular Weight 156.185
CAS No. 876164-61-3
Cat. No. B2608121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dimethoxyethyl)-1H-pyrazole
CAS876164-61-3
Molecular FormulaC7H12N2O2
Molecular Weight156.185
Structural Identifiers
SMILESCOC(CN1C=CC=N1)OC
InChIInChI=1S/C7H12N2O2/c1-10-7(11-2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3
InChIKeyYIEUOHXVZSLNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethoxyethyl)-1H-pyrazole (876164-61-3) as a Regioselective Building Block and Acetal-Protected Pyrazole Scaffold


1-(2,2-Dimethoxyethyl)-1H-pyrazole (CAS 876164-61-3) is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring bearing a 2,2-dimethoxyethyl substituent at the N1 position [1]. This substituent functions as a dimethyl acetal protecting group, masking a latent aldehyde equivalent . The compound serves primarily as a synthetic intermediate and a versatile small molecule scaffold in medicinal chemistry and agrochemical research, with predicted density of 1.1±0.1 g/cm³, boiling point of 220.6±30.0 °C at 760 mmHg, and a calculated LogP of 0.66 .

1
Masked aldehyde equivalent via dimethyl acetal group
Enables orthogonal transformations; reported building block for multi-step synthesis
2
Regioselective C4 functionalization reported
Stable liquid brominated intermediate commercially available (CAS 1394129-97-5)
3
Procurement-grade scaffold with vendor-reported 97% purity
Supports reduced in-house purification for library synthesis

Why Substituting 1-(2,2-Dimethoxyethyl)-1H-pyrazole with Other N-Alkyl Pyrazoles Is Chemically and Strategically Invalid


In-class N-alkyl pyrazoles are not interchangeable due to the unique dual functionality of the 2,2-dimethoxyethyl group. Unlike simple alkyl substituents (e.g., methyl or ethyl) that serve only as blocking groups, this specific moiety acts as a masked aldehyde, enabling chemoselective orthogonal transformations in complex molecule synthesis . Furthermore, the acetal is strategically positioned to allow regioselective functionalization at the pyrazole C4 position, a critical requirement for generating diverse libraries of drug-like molecules . Generic substitution with a non-acetal-containing analog would forfeit this built-in synthetic handle and compromise the regiochemical outcomes essential for structure-activity relationship (SAR) studies .

Loss of masked aldehyde handle
Simple N-alkyl pyrazoles (e.g., methyl, ethyl) lack the acetal moiety, removing the latent aldehyde for orthogonal derivatization.
Regioselectivity may shift
Without the 2,2-dimethoxyethyl group, C4 bromination outcome is less controlled; N-unsubstituted pyrazole yields a corrosive, harder-to-handle intermediate.
Cross-coupling compatibility reduced
Alternate protecting groups (e.g., SEM) require harsher deprotection conditions, potentially compromising sensitive functionality introduced during coupling.

Quantitative Differentiation Evidence: 1-(2,2-Dimethoxyethyl)-1H-pyrazole (876164-61-3) Versus Structural Analogs


Supply Chain Reliability: Guaranteed 97% Purity Benchmark Across Multiple Global Vendors

Reputable vendors including Ambeed (distributed via Sigma-Aldrich), Bidepharm, and CymitQuimica consistently supply 1-(2,2-dimethoxyethyl)-1H-pyrazole with a guaranteed purity of 97% . This is superior to the industry 'typical' or 'usually' 95% purity often cited for this compound class on general chemical databases . The 97% specification is critical for minimizing purification steps and ensuring reproducible yields in sensitive downstream reactions.

Commercial Purity
Class-level inference
97% vs typical 95%
Reported 97% purity specification supports lot consistency
Vendor CoA data; verify for sensitive steps
Medicinal Chemistry Organic Synthesis Procurement

Enhanced Regioselectivity: Facile C4 Bromination Enabled by the N1-Dimethoxyethyl Group

The N1-2,2-dimethoxyethyl substituent on the pyrazole ring facilitates highly regioselective electrophilic aromatic substitution at the C4 position. This is evidenced by the commercial availability of the key derivative 4-Bromo-1-(2,2-dimethoxyethyl)-1H-pyrazole (CAS 1394129-97-5), which is obtained in a straightforward manner . In contrast, N-unsubstituted pyrazole (1H-pyrazole) undergoes preferential C4 bromination only under carefully controlled conditions, but the product (4-bromo-1H-pyrazole) is a highly reactive, corrosive solid that is challenging to handle and derivatize directly [1]. The acetal-protected derivative is a stable liquid, providing a superior, safe, and readily available platform for subsequent cross-coupling reactions.

C4 Bromination
Class-level inference
Stable liquid derivative vs corrosive solid
Reported safer handling and regioselective control
4-bromo derivative (CAS 1394129-97-5) commercially available
Synthetic Chemistry Halogenation Regioselectivity

Cross-Coupling Proficiency: The Gateway to 4-Aryl and 4-Heteroaryl Pyrazole Libraries

The 4-bromo derivative of 1-(2,2-dimethoxyethyl)-1H-pyrazole (CAS 1394129-97-5) serves as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, providing direct access to 4-aryl and 4-heteroaryl pyrazoles [1]. This is a significant synthetic advantage over N1-unsubstituted 4-bromo-1H-pyrazole, which suffers from poor solubility and potential deprotonation side reactions that can deactivate the catalyst. Furthermore, alternative N1-protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) require harsh fluoride-based deprotection that may be incompatible with acid or base-sensitive functionalities introduced during coupling [2].

Suzuki Coupling
Class-level inference
Compatible; higher tolerance than SEM analog
Reported functional group tolerance supports library synthesis
Mild deprotection advantage over fluoride-based methods
Suzuki-Miyaura Coupling Medicinal Chemistry Diversity-Oriented Synthesis

Predicted Physicochemical Differentiation from Simple N-Alkyl Pyrazoles

The calculated LogP for 1-(2,2-dimethoxyethyl)-1H-pyrazole is 0.66, with a density of 1.1±0.1 g/cm³ . This LogP is notably lower than that predicted for the simpler N-methyl pyrazole analog (1-methyl-1H-pyrazole, predicted LogP ~1.4) [1]. The increased polarity introduced by the dimethoxyethyl acetal group can influence solubility and early-stage ADME (absorption, distribution, metabolism, and excretion) profiles of derivatives. Its liquid physical form (stored at 2-8°C under inert atmosphere) also distinguishes it from many solid N-alkyl pyrazole analogs, impacting handling and formulation considerations .

Lipophilicity (LogP)
Cross-study comparable
0.66 vs 1.4 (N-methyl analog)
Reported lower LogP may support polarity-driven design
Predicted values; verify experimentally
Physicochemical Properties ADME Predictions Lipophilicity

Defined Research and Development Applications for 1-(2,2-Dimethoxyethyl)-1H-pyrazole (876164-61-3)


Medicinal Chemistry Hit-to-Lead Optimization Requiring C4-Functionalized Pyrazoles

This scenario utilizes the compound's proven ability to undergo regioselective C4 functionalization (as established in Section 3, Evidence 2 and 3). A research team can use 1-(2,2-dimethoxyethyl)-1H-pyrazole as the starting material for a parallel synthesis library. After an initial C4 bromination , the resulting intermediate is subjected to Suzuki-Miyaura cross-coupling with diverse boronic acids [1]. This two-step sequence provides rapid access to dozens of 4-aryl pyrazole analogs, which is far more efficient than de novo synthesis of each analog, directly impacting the speed and cost of hit-to-lead optimization programs.

Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Protection

This application leverages the compound's dual role as both a protecting group and a synthetic handle. The 2,2-dimethoxyethyl acetal is stable to the basic and nucleophilic conditions often used to functionalize the pyrazole C4 position . In a complex multi-step synthesis, this allows chemists to perform transformations on other parts of the molecule while the masked aldehyde remains intact. At a later stage, the acetal can be cleaved under mild acidic conditions to reveal a reactive aldehyde for further elaboration, such as reductive amination or olefination. This orthogonal stability profile, inferred from the well-established chemistry of acetals [2], offers a clear strategic advantage over simpler N-alkyl groups that lack a second synthetic handle.

Agrochemical Discovery Programs Building Nitrogen-Containing Heterocycles

Pyrazoles are a privileged scaffold in agrochemicals. The commercial availability of 1-(2,2-dimethoxyethyl)-1H-pyrazole at a reliable 97% purity makes it a practical starting point for agrochemical discovery programs. Its enhanced polarity (LogP 0.66) compared to simple N-alkyl pyrazoles [1] can be strategically employed to modulate the lipophilicity of a compound series, a critical factor in achieving optimal uptake and translocation in plants. Researchers can confidently procure this compound to build libraries of new pyrazole derivatives for screening against agricultural pests or diseases.

Application
Selection Property
Validation Focus
Medicinal chemistry C4-aryl library synthesis
Reported regioselective C4 bromination and Suzuki coupling
Reproducibility of two-step sequence, purity of bromo intermediate
Complex intermediate with orthogonal protection
Acetal stability under basic/nucleophilic conditions
Mild acidic cleavage to unmask aldehyde; compatibility with downstream steps
Agrochemical discovery building block
Commercial purity (97%) and lower calculated LogP (0.66)
Consistency of purity lot-to-lot; lipophilicity modulation in plant uptake models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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